REACTION_CXSMILES
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Cl[C:2]1[CH:7]=[C:6]([CH3:8])[N:5]=[C:4]2[C:9]([C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)=[N:10][NH:11][C:3]=12.[CH2:18]([CH2:20][NH2:21])[OH:19]>C1(C)C(C)=CC=CC=1>[OH:19][CH2:18][CH2:20][NH:21][C:2]1[CH:7]=[C:6]([CH3:8])[N:5]=[C:4]2[C:9]([C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)=[N:10][NH:11][C:3]=12
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Name
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|
Quantity
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0.63 g
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Type
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reactant
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Smiles
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ClC1=C2C(=NC(=C1)C)C(=NN2)C2=CC=CC=C2
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Name
|
|
Quantity
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1.5 mL
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Type
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reactant
|
Smiles
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C(O)CN
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Name
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|
Quantity
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15 mL
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Type
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solvent
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Smiles
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C=1(C(=CC=CC1)C)C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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at reflux for 3 days under nitrogen
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Duration
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3 d
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Type
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CUSTOM
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Details
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The solvent was then removed under reduced pressure
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Type
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DISSOLUTION
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Details
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the residue dissolved in water with the minimum amount of methanol
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Type
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TEMPERATURE
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Details
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with warming
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Type
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ADDITION
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Details
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This solution was brought to pH9 by addition of 10% sodium hydroxide
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Type
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ADDITION
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Details
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further diluted with water
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Type
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WAIT
|
Details
|
The resulting emulsion was left
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
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Smiles
|
OCCNC1=C2C(=NC(=C1)C)C(=NN2)C2=CC=CC=C2
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |